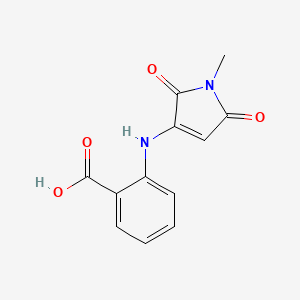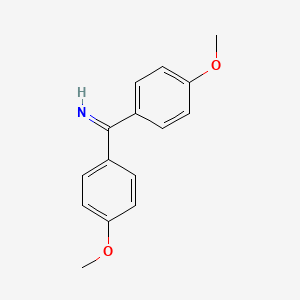![molecular formula C18H16N4O B12217396 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole](/img/structure/B12217396.png)
2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the formation of the imidazole and oxadiazole rings through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the imidazole ring can be synthesized from an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-yl derivatives: These compounds share the imidazole ring and have similar biological activities.
1,3,4-oxadiazole derivatives: Compounds with the oxadiazole ring also exhibit diverse biological properties.
Uniqueness
What sets 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole apart is the combination of both imidazole and oxadiazole rings in a single molecule.
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[(2-methylbenzimidazol-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N4O/c1-12-7-9-14(10-8-12)18-21-20-17(23-18)11-22-13(2)19-15-5-3-4-6-16(15)22/h3-10H,11H2,1-2H3 |
InChI Key |
ZTUFTTBCINEELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide](/img/structure/B12217313.png)


![Ethyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12217325.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12217326.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12217329.png)
![Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B12217339.png)
![2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12217340.png)

![N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide](/img/structure/B12217342.png)
![2-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12217348.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine](/img/structure/B12217349.png)
![4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12217356.png)
![1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12217358.png)
